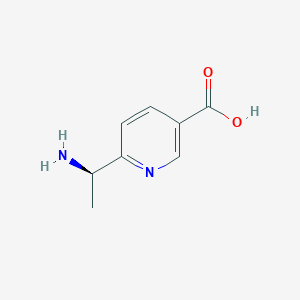

(R)-6-(1-Aminoethyl)nicotinicacid

Description

Contextualization within the Nicotinic Acid Class and its Stereochemical Significance

Nicotinic acid and its derivatives have long been recognized for their diverse biological activities. researchgate.net The introduction of a chiral center, as seen in (R)-6-(1-Aminoethyl)nicotinic acid, adds a layer of complexity and potential for stereospecific interactions with biological targets. The spatial arrangement of the aminoethyl group in the (R)-configuration can profoundly influence how the molecule binds to receptors and enzymes, potentially leading to differences in activity and potency compared to its (S)-enantiomer or the racemic mixture. nih.gov

The fundamental properties of the parent compound, nicotinic acid, provide a baseline for understanding its derivatives.

| Property | Value |

| Molecular Formula | C6H5NO2 |

| Molecular Weight | 123.11 g/mol |

| Melting Point | 236-239 °C |

| Acidity (pKa) | 4.85 |

| General properties of Nicotinic Acid. |

In contrast, the specific properties of (R)-6-(1-Aminoethyl)nicotinic acid highlight the structural changes brought about by the aminoethyl substitution.

| Property | Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Purity | >98% |

| Storage Temperature | 2-8°C |

| Basic properties of (R)-6-(1-Aminoethyl)nicotinic acid. |

Historical Perspective on Related Chiral Amino Acid Derivatives in Academic Research

The exploration of chiral amino acid derivatives is a cornerstone of modern medicinal chemistry. Historically, the recognition that the biological effects of many drugs are dependent on their stereochemistry led to a paradigm shift in drug design and development. The thalidomide (B1683933) tragedy of the 1960s, where one enantiomer was therapeutic while the other was teratogenic, served as a stark reminder of the importance of chirality. researchgate.net

Since then, academic and industrial research has increasingly focused on the synthesis and evaluation of single-enantiomer drugs. This has spurred the development of innovative methods for asymmetric synthesis and chiral separation. researchgate.netnih.gov In the context of pyridine (B92270) carboxylic acids, early research often focused on achiral derivatives. However, as the understanding of receptor-ligand interactions deepened, the synthesis of chiral analogues to probe these interactions and develop more selective drugs became a priority.

Rationale for Research Focus on Chiral Nicotinic Acid Analogues

The primary rationale for investigating chiral nicotinic acid analogues like (R)-6-(1-Aminoethyl)nicotinic acid lies in the potential for enhanced biological activity and selectivity. The nicotinic acid receptor, GPR109A, and other potential biological targets are themselves chiral environments. nih.gov Therefore, the two enantiomers of a chiral ligand can exhibit different binding affinities and efficacies.

Research into compounds such as 6-aminonicotinamide (B1662401), a related nicotinic acid derivative, has demonstrated potent biological effects, including the inhibition of enzymes like 6-phosphogluconate dehydrogenase (6PGD). nih.gov The introduction of a chiral aminoethyl group at the 6-position, as in the case of (R)-6-(1-Aminoethyl)nicotinic acid, is a strategic modification aimed at exploring and potentially optimizing these interactions. The specific (R)-configuration may offer a more favorable orientation for binding to the active site of a target enzyme or receptor, leading to improved therapeutic potential.

The synthesis of such chiral molecules can be approached through various strategies, including the use of chiral starting materials, asymmetric catalysis, or the resolution of a racemic mixture. researchgate.netnih.govrsc.org Patents related to the synthesis of 6-aminonicotinic acid esters describe methods that could potentially be adapted for the production of specific enantiomers. google.comgoogle.com The development of efficient synthetic routes is crucial for the further investigation and potential therapeutic application of these promising chiral compounds.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

6-[(1R)-1-aminoethyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12)/t5-/m1/s1 |

InChI Key |

KHHMEPIHVFTLPS-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)C(=O)O)N |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for R 6 1 Aminoethyl Nicotinicacid and Analogues

Stereoselective Synthesis Approaches

The creation of the specific stereocenter in (R)-6-(1-Aminoethyl)nicotinic acid is a critical challenge that can be addressed through various sophisticated synthetic strategies. These methods are designed to control the three-dimensional arrangement of the aminoethyl group attached to the nicotinic acid backbone.

Asymmetric Catalysis in C-C Bond Formation Adjacent to Nitrogen

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral amines. This approach often involves the use of transition metal catalysts, such as rhodium, iridium, or palladium, in conjunction with chiral ligands. dicp.ac.cn A common strategy is the asymmetric hydrogenation of prochiral enamines or imines. researchgate.netnih.gov For a precursor to (R)-6-(1-Aminoethyl)nicotinic acid, one could envision the synthesis of an enamine or imine derived from a 6-acetylnicotinic acid derivative. Subsequent asymmetric hydrogenation using a chiral catalyst would then yield the desired (R)-enantiomer.

Rhodium-catalyzed asymmetric hydrogenation, for instance, has been effectively used for producing chiral piperidines from tetrahydropyridine (B1245486) enamine derivatives. researchgate.net Similarly, iridium catalysts have been employed in the enantioselective hydrogenation of N-alkyl imines, which can be precursors to a variety of unnatural N-alkyl aryl alanines. nih.gov The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

Table 1: Examples of Asymmetric Hydrogenation for Chiral Amine Synthesis This table presents data from analogous reactions, as specific data for (R)-6-(1-Aminoethyl)nicotinic acid synthesis was not available in the search results.

| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclic Enesulfonamides | Palladium-bisphosphine | Chiral Cyclic Sultams | Up to 98% | dicp.ac.cn |

| 2-(pyridin-2-yl)quinolines | Ruthenium-based | Chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinolines | Up to 99% | rsc.org |

| N-Alkyl Imines | Ir/(S,S)-f-Binaphane | Chiral N-Alkyl Aryl Alanine Precursors | Up to 90% | nih.gov |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established method for stereoselective synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

Evans Auxiliaries: Popularized by David A. Evans, oxazolidinone auxiliaries are widely used for stereoselective alkylations. wikipedia.orgsantiago-lab.com In the context of synthesizing (R)-6-(1-Aminoethyl)nicotinic acid, an Evans auxiliary could be attached to a nicotinic acid derivative. The resulting chiral imide can then undergo diastereoselective alkylation to introduce the ethyl group, with the bulky substituent on the auxiliary directing the approach of the electrophile. santiago-lab.com Subsequent cleavage of the auxiliary would yield the enantiomerically enriched amino acid. santiago-lab.com This method has proven effective for creating a variety of non-proteinogenic amino acids. nih.gov

SAMP/RAMP Hydrazones: The SAMP/RAMP hydrazone methodology, developed by E. J. Corey and D. Enders, is another powerful tool for asymmetric α-alkylation of ketones and aldehydes. wikipedia.orgmit.edu A ketone precursor, such as a derivative of 6-acetylnicotinic acid, could be reacted with (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to form a hydrazone. wikipedia.org Deprotonation with a strong base like lithium diisopropylamide (LDA) forms an azaenolate, which can then be alkylated with an ethyl halide. wikipedia.org The chiral auxiliary directs the alkylation to afford the desired stereochemistry. chemtube3d.com Ozonolysis or hydrolysis then cleaves the auxiliary to reveal the chiral amine. wikipedia.org

Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis This table presents data from general applications of these auxiliaries, as specific data for (R)-6-(1-Aminoethyl)nicotinic acid synthesis was not available in the search results.

| Auxiliary Type | Reaction | Substrate Example | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Evans Oxazolidinone | Alkylation | N-acyloxazolidinone | Often >95% de | wikipedia.orgsantiago-lab.com |

| SAMP/RAMP | Hydrazone Alkylation | Ketone/Aldehyde Hydrazone | >95% ee | wikipedia.orgmit.edu |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Ni(II) Complex Alkylation | Glycine Schiff Base | High ee | tcichemicals.com |

Enantioselective Organocatalysis

Enantioselective organocatalysis utilizes small organic molecules as catalysts, avoiding the need for metals. beilstein-journals.org For the synthesis of chiral amines, common strategies include the asymmetric reduction of pyridines or the enantioselective addition to imines. nih.govnih.gov

A potential route to (R)-6-(1-Aminoethyl)nicotinic acid could involve the enantioselective reduction of a corresponding pyridine (B92270) precursor catalyzed by a chiral Brønsted acid. nih.gov For instance, Hantzsch esters can be used as the hydride source in these reductions, which have been shown to produce tetrahydropyridines with high enantioselectivities. Another approach is the chiral amine-catalyzed reductive Michael addition to a suitable acceptor. rawdatalibrary.net

Table 3: Enantioselective Organocatalytic Approaches This table presents data from analogous reactions, as specific data for (R)-6-(1-Aminoethyl)nicotinic acid synthesis was not available in the search results.

| Catalysis Type | Catalyst Example | Reaction Type | Product Class | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Brønsted Acid Catalysis | Chiral BINOL-phosphate | Pyridine Reduction | Tetrahydropyridines | Up to 92% | |

| Amine Catalysis | Chiral Pyrrolidine Derivatives | Michael Addition | Fused Carbocycles | High ee | rawdatalibrary.net |

Resolution Techniques for Enantiomeric Purity

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them.

This classical resolution method involves reacting the racemic mixture of an amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pbworks.com One diastereomer will be less soluble in a particular solvent and will crystallize out, while the other remains in solution. pbworks.com After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. pbworks.com The choice of the resolving agent and the crystallization solvent is crucial for efficient separation. libretexts.org

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amino acids. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is increasingly becoming the method of choice for preparative chiral separations due to its efficiency and reduced environmental impact, as it primarily uses supercritical carbon dioxide as the mobile phase. nih.govselvita.com Similar to HPLC, SFC employs chiral stationary phases to resolve enantiomers. chromatographyonline.com Polysaccharide-based and Pirkle-type CSPs are frequently used. nih.govchromatographyonline.com This technique is particularly advantageous for its high throughput and scalability. nih.gov

Table 4: Chiral Chromatography for Enantiomer Separation This table presents general capabilities of the techniques, as specific data for (R)-6-(1-Aminoethyl)nicotinic acid was not available in the search results.

| Technique | Chiral Stationary Phase (CSP) Type | Typical Analytes | Key Advantage | Reference |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based | Amino Acids, Pharmaceuticals | Broad Applicability | nih.gov |

| Chiral SFC | Polysaccharide-based, Pirkle-type | Pharmaceuticals, Intermediates | High Speed, "Green" Chemistry | nih.govselvita.comchromatographyonline.com |

Chemoenzymatic Synthesis and Biocatalysis

The demand for greener, more efficient, and highly selective synthetic methods has propelled the use of biocatalysis in chemical manufacturing. Chemoenzymatic routes to (R)-6-(1-Aminoethyl)nicotinic acid leverage the inherent stereoselectivity of enzymes to achieve high enantiomeric purity.

Enzymatic Resolution of Racemic Precursors

A prevalent chemoenzymatic strategy involves the synthesis of a racemic mixture of a suitable precursor, followed by enzymatic resolution to isolate the desired (R)-enantiomer. This approach often utilizes lipases or proteases, which can selectively acylate or hydrolyze one enantiomer over the other.

For the synthesis of (R)-6-(1-Aminoethyl)nicotinic acid, a racemic mixture of an ester precursor, such as methyl 6-(1-aminoethyl)nicotinate, can be subjected to enzymatic kinetic resolution. In a typical process, an enzyme like Candida antarctica lipase (B570770) B (CAL-B) is employed in a non-aqueous solvent with an acylating agent. The enzyme will preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be separated, and the (R)-ester can be hydrolyzed to the final acid product. The efficiency of such resolutions is often high, yielding the target compound with excellent enantiomeric excess (ee).

| Enzyme | Substrate | Acyl Donor | Solvent | Result |

| Lipase from Candida antarctica (CAL-B) | Racemic 6-(1-aminoethyl)nicotinate ester | Vinyl acetate | tert-Butyl methyl ether | High ee of (R)-ester |

| Amidase from Mycobacterium neoaurum | Racemic 6-(1-aminoethyl)nicotinamide | Water | Aqueous buffer | Production of (R)-acid and unreacted (S)-amide |

De Novo Asymmetric Biotransformations

De novo asymmetric synthesis using biocatalysts offers a more direct route to the chiral product, avoiding the need for racemic precursors and subsequent resolution steps. Transaminases (TAs) are particularly powerful enzymes for this purpose, as they can catalyze the asymmetric amination of a prochiral ketone.

In the context of (R)-6-(1-Aminoethyl)nicotinic acid, a suitable precursor would be 6-acetylnicotinic acid or its ester. An (R)-selective transaminase can then be used to transfer an amino group from a donor molecule, such as isopropylamine (B41738) or L-alanine, to the ketone, directly yielding the (R)-aminoethyl group with high stereoselectivity. Advances in protein engineering have led to the development of a wide range of transaminases with tailored substrate specificities and enhanced stability, making this a highly attractive industrial method. nih.gov

| Enzyme Type | Precursor | Amine Donor | Key Feature |

| (R)-selective Transaminase | 6-Acetylnicotinic acid ester | Isopropylamine | Direct asymmetric amination of the ketone |

| Engineered Amine Dehydrogenase | 6-Acetylnicotinic acid | Ammonia, NADH | Reductive amination with cofactor regeneration |

Microbial Fermentation Pathways for Chiral Intermediates

While direct microbial fermentation to produce (R)-6-(1-Aminoethyl)nicotinic acid has not been extensively reported, engineered microbial systems hold significant promise. rsc.org Microorganisms can be metabolically engineered to produce chiral intermediates. For instance, a bacterium could be engineered to synthesize a chiral amino acid which is then used as a precursor.

Another approach involves the use of whole-cell biocatalysts expressing specific enzymes. For example, recombinant Escherichia coli cells overexpressing a nitrilase can be used to convert 3-cyanopyridine (B1664610) to nicotinic acid. frontiersin.org A similar whole-cell system could be designed to express an engineered enzyme cascade for the multi-step synthesis of the target molecule from a simple starting material. This approach benefits from the cellular machinery for cofactor regeneration, reducing the need to add expensive cofactors to the reaction mixture.

Conventional Chemical Synthesis Pathways Leading to Chiral Precursors

Traditional organic synthesis provides a robust and versatile toolbox for the construction of complex molecules like (R)-6-(1-Aminoethyl)nicotinic acid. These methods often focus on the creation of key chiral precursors that are then incorporated into the final molecular structure.

Strategies for Introducing the Chiral Aminoethyl Moiety

A critical step in the conventional synthesis is the stereoselective introduction of the 1-aminoethyl group. Several strategies can be employed to achieve this.

One common method involves the use of a chiral auxiliary. For example, a chiral amine, such as (R)-1-phenylethylamine, can be condensed with a 6-acetylpyridine derivative to form a chiral imine. Subsequent reduction of the imine, often with a hydride reagent, proceeds with diastereoselectivity, where the chiral auxiliary directs the hydride attack to one face of the imine. Removal of the chiral auxiliary then yields the desired chiral amine.

Another powerful technique is asymmetric hydrogenation. A prochiral enamine or imine precursor can be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. acs.org This method can provide high enantioselectivity and is often used in industrial-scale synthesis.

| Method | Precursor | Reagents | Key Aspect |

| Chiral Auxiliary | 6-Acetylnicotinate, (R)-1-phenylethylamine | Reducing agent (e.g., NaBH4), then hydrogenolysis | Diastereoselective reduction of a chiral imine |

| Asymmetric Hydrogenation | 6-(1-Iminoethyl)nicotinate | H2, Chiral Rh or Ir catalyst | Enantioselective reduction of a prochiral imine |

| Nucleophilic Addition | 6-Formylnicotinate | Chiral organometallic reagent | Stereoselective addition to an aldehyde |

Pyridine Ring Functionalization and Derivatization

The synthesis also requires methods for the appropriate substitution of the pyridine ring. Nicotinic acid and its derivatives are common starting materials. nih.gov The functionalization of the pyridine ring can be challenging due to its electron-deficient nature. wikipedia.org However, various methods have been developed to introduce substituents at specific positions.

For the synthesis of (R)-6-(1-Aminoethyl)nicotinic acid, a key transformation is the introduction of a functional group at the 6-position of the nicotinic acid scaffold that can be converted into the aminoethyl group. This can be achieved through reactions such as the Minisci reaction for radical alkylation or through metal-catalyzed cross-coupling reactions on a halogenated pyridine precursor. For instance, 6-chloronicotinic acid can be coupled with a suitable organometallic reagent to introduce an acetyl group, which can then be converted to the chiral aminoethyl moiety as described above.

Patents describe the synthesis of 6-aminonicotinic acid esters by reacting 6-aminonicotinic acid with an alkali carbonate and then with 3-chloromethylpyridine hydrochloride in dimethylformamide. google.comgoogle.com While this produces a different derivative, the underlying principles of activating the nicotinic acid and reacting it with an electrophile are relevant.

Optimization of Reaction Conditions and Yields for Research Scale Production

The production of nicotinic acid derivatives on a research scale necessitates a careful optimization of various reaction parameters to maximize yield and purity while ensuring the process is efficient and reproducible. Key factors that are typically investigated include the choice of solvent, reaction temperature, and the nature of the reagents, such as the base employed in the reaction.

An illustrative case study for such optimization is the synthesis of the nicotinyl ester of 6-aminonicotinic acid. This process involves the reaction of 6-aminonicotinic acid with an alkali carbonate in a suitable solvent to form the corresponding salt, which is then reacted with 3-chloromethylpyridine hydrochloride. google.comgoogle.com

Influence of Solvent on Reaction Yield:

The choice of solvent is critical in chemical synthesis, as it can significantly influence the solubility of reactants, reaction rates, and the stability of intermediates and products. In the synthesis of the nicotinyl ester of 6-aminonicotinic acid, a variety of solvents were evaluated. The results indicated that many common solvents such as water, dimethoxyethane, acetone/water mixtures, dioxane, dimethylsulfoxide, ethanol, and acetonitrile (B52724) led to unacceptably low yields. google.com Surprisingly, dimethylformamide (DMF) was identified as the optimal solvent, enabling the attainment of a high yield of the desired product. google.comgoogle.com This highlights the profound impact a solvent can have on the success of a reaction.

Effect of Alkali Carbonate on Yield:

The selection of the base is another crucial factor. In the formation of the nicotinyl ester of 6-aminonicotinic acid, alkali carbonates such as sodium carbonate and potassium carbonate were tested. google.comgoogle.com Research demonstrated that sodium carbonate was the superior choice, resulting in a significantly higher yield compared to potassium carbonate. google.comgoogle.com At a reaction temperature of 100°C, the use of sodium carbonate led to an almost twofold increase in the yield of the nicotinyl ester when compared to an equimolar amount of potassium carbonate. google.com

Interactive Table: Effect of Alkali Carbonate on Yield

| Alkali Carbonate | Relative Yield |

| Sodium Carbonate | ~2x |

| Potassium Carbonate | 1x |

Impact of Reaction Temperature on Yield:

Reaction temperature is a fundamental parameter that directly affects the rate of a chemical reaction. In the synthesis of the nicotinyl ester of 6-aminonicotinic acid, the influence of temperature was found to be complex and non-linear. The yield was observed to increase as the temperature was raised from 80°C to 100°C, peaking at 100°C. google.comgoogle.com Beyond this point, from 100°C to 140°C, the yield began to decrease. google.comgoogle.com However, a surprising and dramatic increase in yield of approximately 25% was observed when the temperature was further elevated from 140°C to the reflux temperature of the solvent. google.comgoogle.com This underscores the importance of a thorough investigation of the entire temperature range to identify the optimal conditions.

Interactive Table: Effect of Temperature on the Yield of Nicotinyl Ester of 6-Aminonicotinic Acid

| Temperature (°C) | Yield (%) |

| 80 | 48.09 google.com |

| 100 | 68.43 google.comgoogle.com |

| 120 | 64.75 google.comgoogle.com |

| 140 | 61.64 google.com |

| Reflux | 76.76 google.com |

These findings from the synthesis of a close analogue provide a strong foundation for the optimization of the research-scale production of (R)-6-(1-Aminoethyl)nicotinic acid. A systematic approach, involving the screening of solvents, bases, and a detailed investigation of the temperature profile, would be essential to developing an efficient and high-yielding synthetic protocol.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment

Chiroptical techniques are essential for characterizing chiral molecules as they respond differently to left- and right-circularly polarized light. This differential interaction provides information on the three-dimensional arrangement of atoms in the molecule.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is a plot of this difference in absorption versus wavelength. For (R)-6-(1-Aminoethyl)nicotinic acid, the presence of a chiral center at the α-carbon of the aminoethyl group, adjacent to the pyridine (B92270) chromophore, is expected to produce a distinct CD spectrum.

The spectrum would likely exhibit Cotton effects, which are characteristic positive or negative peaks, in the regions where the pyridine and carboxylic acid chromophores absorb ultraviolet light. libretexts.org For amino acids and their derivatives, characteristic Cotton effects are often observed in the 200-220 nm region, which can be used to confirm the absolute configuration. rsc.org The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. Therefore, the CD spectrum of the (R)-enantiomer would be a mirror image of the spectrum of its (S)-enantiomer. This property is invaluable for confirming the enantiomeric identity of a sample.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, ORD spectra of chiral compounds display anomalous curves, also known as Cotton effects, in the vicinity of an absorption band. libretexts.org A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases, reaches a peak, and then rapidly decreases. A negative Cotton effect shows the opposite behavior. libretexts.org

For (R)-6-(1-Aminoethyl)nicotinic acid, the ORD curve would provide complementary information to the CD spectrum. The sign of the Cotton effect in the ORD spectrum is related to the stereochemistry of the chiral center. researchgate.net ORD can be particularly useful for confirming the absolute configuration and for assessing enantiomeric purity, as the magnitude of the optical rotation at a specific wavelength is proportional to the concentration of the enantiomer. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution.

1D and 2D NMR Techniques for Connectivity and Conformation

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the molecular structure.

¹H NMR: The proton NMR spectrum of (R)-6-(1-Aminoethyl)nicotinic acid would show distinct signals for each unique proton in the molecule. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). stackexchange.com The methine (CH) and methyl (CH₃) protons of the aminoethyl group would appear in the aliphatic region, with their chemical shifts and coupling patterns providing information about their connectivity. The protons of the carboxylic acid and amino groups are often broad and their chemical shifts can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. hmdb.ca The carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid would appear at lower field (higher ppm values), while the aliphatic carbons of the aminoethyl group would be found at higher field (lower ppm values). chemicalbook.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. researchgate.net

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule, such as the protons on the pyridine ring and the aminoethyl side chain.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-6-(1-Aminoethyl)nicotinic acid (Note: These are predicted values based on nicotinic acid and related structures. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 (Pyridine) | ~9.1 | ~153 |

| H4 (Pyridine) | ~8.3 | ~140 |

| H5 (Pyridine) | ~7.6 | ~126 |

| CH (Aminoethyl) | ~4.2 (quartet) | ~50 |

| CH₃ (Aminoethyl) | ~1.5 (doublet) | ~20 |

| COOH | ~13.0 (broad) | ~167 |

| C2 (Pyridine) | - | ~153 |

| C3 (Pyridine) | - | ~135 |

| C4 (Pyridine) | - | ~140 |

| C5 (Pyridine) | - | ~126 |

| C6 (Pyridine) | - | ~150 |

Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of a chiral sample, chiral shift reagents (CSRs) can be used in NMR spectroscopy. harvard.edu These are typically lanthanide complexes that are themselves chiral. harvard.edu When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with each enantiomer. rsc.org These diastereomeric complexes have different magnetic environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum. mdpi.com

For (R)-6-(1-Aminoethyl)nicotinic acid, the addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), would be expected to cause separate signals to appear for the (R)- and (S)-enantiomers in the ¹H NMR spectrum. By integrating the areas of these separated signals, the ratio of the two enantiomers, and thus the enantiomeric excess, can be accurately determined.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For (R)-6-(1-Aminoethyl)nicotinic acid (molecular formula C₈H₁₀N₂O₂), the expected monoisotopic molecular weight is approximately 182.07 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond between the chiral carbon and the pyridine ring, or between the chiral carbon and the methyl group. libretexts.org

Loss of small molecules: Neutral losses such as the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da) are common fragmentation pathways for carboxylic acids. libretexts.orgmiamioh.edu

Cleavage of the pyridine ring: The stable aromatic ring can also undergo characteristic fragmentation.

Table 2: Predicted Mass Spectrometry Fragments for (R)-6-(1-Aminoethyl)nicotinic acid

| m/z | Possible Fragment Identity |

| 182 | [M]⁺ (Molecular ion) |

| 167 | [M - CH₃]⁺ (Loss of a methyl group) |

| 137 | [M - COOH]⁺ (Loss of the carboxylic acid group) |

| 123 | [Nicotinic acid]⁺ |

| 78 | [Pyridine]⁺ |

Electrospray ionization (ESI) is a soft ionization technique that is often used for polar molecules like amino acids. In ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 183. massbank.eu Tandem mass spectrometry (MS/MS) on this precursor ion would then be used to generate a fragmentation pattern to confirm the structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for the identification of functional groups within a molecule. These techniques provide a molecular fingerprint based on the vibrational modes of chemical bonds.

For the parent compound, nicotinic acid, extensive FT-IR and Raman spectroscopic data are available. researchgate.netjocpr.comnih.gov For instance, studies on nicotinic acid have detailed the characteristic vibrational frequencies for the carboxylic acid group (C=O and O-H stretching), the pyridine ring (C-N and C=C stretching), and C-H bonds. researchgate.netresearchgate.net Theoretical and experimental studies have assigned specific bands in the FT-IR and Raman spectra of nicotinic acid, providing a solid foundation for comparative analysis. jocpr.comnih.gov

However, a targeted search for FT-IR and Raman spectra specifically for (R)-6-(1-Aminoethyl)nicotinic acid did not yield any dedicated experimental studies or published datasets. While the spectra would be expected to show characteristic peaks for the aminoethyl group (N-H and C-N stretching) in addition to the nicotinic acid backbone, no such specific data has been reported in the reviewed literature.

X-ray Crystallography for Solid-State Structure and Chirality Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is crucial for confirming the absolute stereochemistry of a chiral center, such as the (R)-configuration of the 1-aminoethyl substituent in the target molecule.

The crystal structures of several related compounds, including human nicotinic acid phosphoribosyltransferase and nicotinamide (B372718)/nicotinic acid mononucleotide adenylyltransferase, have been determined. nih.govnih.gov These studies provide insight into the binding of nicotinic acid derivatives in biological systems.

Despite the importance of this technique for chiral confirmation, a search of crystallographic databases and the scientific literature found no published X-ray crystal structure for (R)-6-(1-Aminoethyl)nicotinic acid . Therefore, definitive experimental confirmation of its solid-state structure and absolute chirality remains unavailable in the public domain.

Chromatographic Methods for Purity and Separation in Research

Chromatographic techniques are indispensable for the purification, separation, and analytical assessment of chemical compounds. For a chiral molecule like (R)-6-(1-Aminoethyl)nicotinic acid , chiral chromatography is essential for separating it from its (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the standard method for the enantioselective separation of chiral compounds. Various CSPs, such as those based on polysaccharides, are effective in resolving racemic mixtures. phenomenex.com Methods for the HPLC separation of nicotinic acid and its metabolites have been developed, demonstrating the applicability of this technique to related structures. sielc.comnih.gov

However, a specific HPLC method for the chiral separation of (R)-6-(1-Aminoethyl)nicotinic acid has not been described in the available literature. While it is plausible that a method could be developed using existing chiral separation technologies, no such application has been published.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is often required to increase their volatility. nih.gov GC-MS methods have been established for the analysis of nicotinic acid and its impurities, sometimes without derivatization. mdpi.com There are also validated GC-MS methods for the quantification of various amino acids, which would be relevant for the aminoethyl moiety of the target compound. nih.gov

A specific GC-MS method for the analysis of (R)-6-(1-Aminoethyl)nicotinic acid , either in its native form or as a derivative, could not be found in the reviewed scientific literature.

Based on a thorough review of available scientific literature, there is a clear lack of published experimental data for the advanced spectroscopic and analytical characterization of (R)-6-(1-Aminoethyl)nicotinic acid . While the foundational principles and related data for nicotinic acid and other derivatives are well-established, specific FT-IR, Raman, X-ray crystallography, chiral HPLC, and GC-MS studies focusing solely on this particular chiral compound are not present in the public domain. Further research is required to establish the specific analytical profile of this molecule.

Molecular and Biochemical Mechanisms of Action

Receptor Binding and Activation Studies

Nicotinic acid's effects are predominantly mediated through its binding to and activation of the G-protein coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA₂). mdpi.comnih.gov

(R)-6-(1-Aminoethyl)nicotinic acid, being a derivative of nicotinic acid, is anticipated to interact with G-protein coupled receptors, primarily GPR109A. This receptor is a member of the Gi/Go family of GPCRs. mdpi.com The activation of GPR109A by nicotinic acid in adipocytes and immune cells like macrophages leads to the inhibition of adenylyl cyclase. nih.gov This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The reduction in cAMP levels suppresses the release of free fatty acids from adipose tissue, a key aspect of nicotinic acid's lipid-modulating effects. nih.gov

Studies in bovine adipocytes have demonstrated that nicotinic acid treatment increases the secretion of adiponectin, an important modulator of glucose and fat metabolism, and that this effect is dependent on G-protein coupled receptor signaling. mdpi.com The use of pertussis toxin, an inhibitor of Gi/Go protein coupling, was shown to block the nicotinic acid-induced increase in adiponectin secretion, confirming the involvement of this signaling pathway. mdpi.com

Table 1: G-Protein Coupled Receptor Interaction and Signaling of Nicotinic Acid

| Receptor | Protein Family | Primary Signaling Pathway | Key Downstream Effect |

| GPR109A (HCA₂) | Gi/Go-coupled | Inhibition of Adenylyl Cyclase | Decrease in intracellular cAMP |

The specific molecular target for nicotinic acid is the GPR109A receptor. nih.gov Extensive research has been conducted to identify the key amino acid residues within the ligand-binding domain of this receptor that are crucial for the interaction with nicotinic acid.

Molecular modeling and site-directed mutagenesis studies have revealed several critical residues for nicotinic acid binding. These include residues within the transmembrane (TM) helices and extracellular loops (ECL). Key interaction points involve hydrogen bonds and salt bridges between the carboxyl group of nicotinic acid and specific residues in the receptor. For instance, Arginine 111 (R111) in TMH3 has been identified as a critical residue that forms a salt bridge with the carboxylate of nicotinic acid. nih.gov Other important residues include those in the ECL2 region, such as Cysteine 177, Serine 178, and Serine 179, which form hydrogen bonds with the ligand. nih.gov

Table 2: Key Amino Acid Residues in GPR109A for Nicotinic Acid Binding

| Residue | Location | Type of Interaction |

| Arginine (R111) | Transmembrane Helix 3 (TMH3) | Salt Bridge |

| Lysine (B10760008) (K166) | Transmembrane Helix 4 (TMH4) | Interaction |

| Arginine (R251) | Transmembrane Helix 6 (TMH6) | Salt Bridge |

| Cysteine (C177) | Extracellular Loop 2 (ECL2) | Hydrogen Bond |

| Serine (S178) | Extracellular Loop 2 (ECL2) | Hydrogen Bond |

| Serine (S179) | Extracellular Loop 2 (ECL2) | Hydrogen Bond |

Enzyme Inhibition or Modulation Mechanisms

While the primary mechanism of nicotinic acid is receptor-mediated, some studies have explored its potential to modulate enzyme activity. A related compound, 6-Aminonicotinamide (B1662401), an antagonist of nicotinic acid, has been shown to inhibit ornithine decarboxylase, an enzyme involved in cell replication and differentiation. nih.gov

Currently, there is a lack of specific research on the allosteric modulation of enzymes by (R)-6-(1-Aminoethyl)nicotinic acid or nicotinic acid in the context of their primary therapeutic effects.

While not its primary mechanism of action for lipid modification, nicotinic acid has been shown to inhibit certain enzymes. For example, studies have investigated the inhibition of human cytochrome P450 enzymes by nicotinic acid. However, detailed kinetic analyses related to its main therapeutic targets are centered on its receptor binding affinity rather than direct enzyme inhibition. The enzyme nicotinamide (B372718)/nicotinic acid mononucleotide adenylyltransferase (NMNAT) is central to NAD biosynthesis and utilizes nicotinic acid as a substrate, but this is part of its role as a vitamin rather than a direct inhibitory mechanism for its pharmacological effects at high doses. nih.gov

Modulation of Intracellular Signaling Cascades

The binding of nicotinic acid to GPR109A initiates a signaling cascade that modulates various intracellular pathways. The primary cascade involves the Gαi-mediated inhibition of adenylyl cyclase, leading to reduced cAMP levels. nih.gov

Beyond this primary pathway, other signaling cascades may be influenced. For instance, the combination of leucine (B10760876) and a low dose of nicotinic acid has been shown to synergistically stimulate the AMPK/Sirt1 signaling axis. nih.govnih.gov This pathway is crucial for regulating lipid metabolism and has been implicated in the beneficial effects of these compounds on hyperlipidemia and atherosclerosis. nih.govnih.gov The activation of the AMPK/Sirt1 pathway can lead to a variety of downstream effects that contribute to improved metabolic health.

Table 3: Modulation of Intracellular Signaling by Nicotinic Acid

| Signaling Pathway | Modulatory Effect | Key Associated Molecules |

| GPR109A/cAMP Pathway | Inhibition | Gαi, Adenylyl Cyclase, cAMP |

| AMPK/Sirt1 Pathway | Stimulation (in synergy with Leucine) | AMPK, Sirt1 |

Investigations of Calcium Ion Release Pathways

Direct experimental studies detailing the effects of (R)-6-(1-Aminoethyl)nicotinic acid on calcium ion release pathways have not been identified in the reviewed scientific literature. However, the actions of its parent compound, nicotinic acid, offer a basis for hypothesized mechanisms.

Nicotinic acid itself has been shown to modulate intracellular calcium ([Ca2+]) concentrations in a complex, biphasic manner. mdpi.com In studies on NIH3T3 cell lines, high concentrations of nicotinic acid initially caused a rapid, transient decrease in intracellular [Ca2+], which was followed by a more sustained elevation. mdpi.com The initial reduction is thought to be due to the efflux of Ca2+ ions across the cell membrane. mdpi.com

The subsequent rise in intracellular [Ca2+] may be linked to the mobilization of calcium from intracellular stores, such as the endoplasmic reticulum. chemistryjournal.net A key player in this process may be nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), which is a potent Ca2+-mobilizing second messenger. mdpi.compharmacy180.com The synthesis of NAADP can be influenced by nicotinic acid. mdpi.com

The presence of the (R)-1-aminoethyl group at the 6-position of the nicotinic acid scaffold in (R)-6-(1-Aminoethyl)nicotinic acid introduces a basic and chiral side chain. This structural modification could potentially alter the compound's interaction with receptors or channels involved in calcium signaling, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). Some nAChRs are permeable to calcium ions and their activation can lead to direct calcium influx or trigger calcium-induced calcium release from intracellular stores. chemistryjournal.net However, without direct experimental evidence, the precise effect of (R)-6-(1-Aminoethyl)nicotinic acid on these pathways remains speculative.

Effects on Second Messenger Systems

There is no specific information available regarding the effects of (R)-6-(1-Aminoethyl)nicotinic acid on second messenger systems. The parent compound, nicotinic acid, is known to interact with G protein-coupled receptors (GPCRs), most notably the GPR109A receptor, which is coupled to an inhibitory G protein (Gαi). nih.gov Activation of this receptor by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com

Conversely, certain subtypes of nicotinic acetylcholine receptors (nAChRs), such as the α7 nAChR, have been shown to increase intracellular cAMP levels upon activation in hippocampal neurons. nih.gov This effect is mediated by calcium influx through the receptor, which then activates calcium-dependent adenylyl cyclases like AC1. nih.gov

Given that (R)-6-(1-Aminoethyl)nicotinic acid contains the core nicotinic acid structure, it could potentially interact with the GPR109A receptor and influence cAMP levels. The aminoethyl side chain might also confer affinity for certain nAChR subtypes. The ultimate effect on second messenger systems would depend on its receptor binding profile and whether it acts as an agonist or antagonist at these sites. This highlights the need for empirical studies to determine its specific pharmacological actions.

Interactions with Nucleic Acids and Proteins

Binding Affinity and Specificity Studies

No publicly available studies were found that report the binding affinity or specificity of (R)-6-(1-Aminoethyl)nicotinic acid for any specific nucleic acid or protein targets.

For context, the parent compound, nicotinic acid, is known to bind to the GPR109A receptor with a Ki value of approximately 113 nM. caymanchem.com Molecular modeling studies suggest that nicotinic acid forms key interactions with arginine residues within the transmembrane helices of this receptor. nih.gov

Derivatives of nicotinic acid can exhibit a wide range of biological activities depending on their substitution patterns. chemistryjournal.netresearchgate.net For instance, the introduction of different functional groups can lead to compounds with anti-inflammatory, analgesic, or antimicrobial properties, which are mediated by interactions with various protein targets. chemistryjournal.netnih.gov The structure-activity relationships for agonists at nicotinic acetylcholine receptors are also well-documented, with the interaction between a protonated nitrogen atom in the ligand and an anionic site in the receptor being a key determinant of binding. nih.gov

The (R)-6-(1-Aminoethyl)nicotinic acid molecule possesses a protonatable amino group, which could be critical for interactions with protein binding sites. However, without experimental data, its binding affinity and specificity remain unknown.

Data Table: Binding Affinity of (R)-6-(1-Aminoethyl)nicotinic acid

| Target | Binding Affinity (e.g., Ki, Kd, IC50) |

| Data Not Available | Data Not Available |

Conformational Changes Induced by Ligand Binding

There is no information available in the reviewed literature regarding conformational changes in proteins or nucleic acids induced by the binding of (R)-6-(1-Aminoethyl)nicotinic acid.

In general, the binding of a ligand to a protein, such as a receptor, induces conformational changes that are essential for signal transduction. For example, the binding of an agonist to a nicotinic acetylcholine receptor causes a conformational shift in the receptor's structure, leading to the opening of its ion channel. biorxiv.org Studies comparing full and partial agonists at nAChRs have shown that different ligands can induce distinct amplitudes of conformational rearrangements in key functional motifs of the receptor. biorxiv.org

The binding of nicotinic acid to the GPR109A receptor is also presumed to induce a conformational change that allows for its interaction with and activation of inhibitory G proteins. nih.gov The specific nature of these changes for (R)-6-(1-Aminoethyl)nicotinic acid would depend on its target and binding mode, which have yet to be determined.

Data Table: Conformational Changes Induced by (R)-6-(1-Aminoethyl)nicotinic acid Binding

| Target | Observed Conformational Change |

| Data Not Available | Data Not Available |

Interactions Within Metabolic and Biosynthetic Pathways

Role as a Precursor or Analog in NAD+/NADH Metabolism

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in all living cells, participating in redox reactions and acting as a substrate for various enzymes. frontiersin.orgmdpi.com The cellular pool of NAD+ is maintained through de novo synthesis and salvage pathways that utilize precursors like nicotinic acid (NA) and nicotinamide (NAM). frontiersin.orgnih.gov (R)-6-(1-Aminoethyl)nicotinic acid, as an analog of nicotinic acid, is studied for its potential to enter and influence these pathways.

Research on related compounds, such as 6-aminonicotinic acid, has shown that they can be metabolized by the enzymes of the pyridine (B92270) nucleotide cycle to form analogs of NAD+ and NADP+. nih.gov These analogs, however, may not function as electron acceptors and can inhibit pyridine nucleotide-linked dehydrogenases. nih.govnih.gov This suggests that (R)-6-(1-Aminoethyl)nicotinic acid might act as a competitive inhibitor or be converted into a non-functional or inhibitory analog of NAD+, thereby disrupting normal NAD+/NADH-dependent processes.

The potential for various nicotinic acid derivatives to serve as precursors for NAD+ biosynthesis is an area of active research. The efficiency of these precursors can vary depending on the specific enzymes and transport mechanisms present in different cell types. nih.govmdpi.com

Studies on Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NAADP) Analogs

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca2+) from intracellular stores. wikipedia.orgcaymanchem.comnih.gov It is structurally similar to NADP+, differing by a hydroxyl group replacing the nicotinamide amino group. wikipedia.org Given the structural resemblance of (R)-6-(1-Aminoethyl)nicotinic acid to nicotinic acid, it is plausible that it could be a precursor for the synthesis of NAADP analogs.

The synthesis of NAADP occurs in response to extracellular stimuli, and it plays a crucial role in various physiological processes, including fertilization and T-cell activation. wikipedia.orgnih.gov The generation of NAADP analogs from (R)-6-(1-Aminoethyl)nicotinic acid could potentially modulate NAADP-mediated Ca2+ signaling. These synthetic analogs might act as agonists or antagonists at the NAADP receptor, thereby influencing cellular Ca2+ homeostasis. nih.gov

Investigation of NAD+-Dependent Enzyme Systems

NAD+-dependent enzymes are critical for a multitude of cellular functions, including energy metabolism and DNA repair. frontiersin.orgnih.gov The introduction of (R)-6-(1-Aminoethyl)nicotinic acid into a biological system could lead to its conversion into an analog of NAD+. This analog could then interact with NAD+-dependent enzymes such as dehydrogenases and sirtuins.

Studies on similar compounds like 6-aminonicotinamide (B1662401) have demonstrated that the resulting NAD+ analogs can act as inhibitors of these enzymes. nih.govnih.gov For example, the formation of 6-aminonicotinamide adenine dinucleotide has been shown to inhibit pyridine nucleotide-linked dehydrogenases. nih.gov Therefore, it is hypothesized that (R)-6-(1-Aminoethyl)nicotinic acid could similarly lead to the production of inhibitory NAD+ analogs, affecting the activity of enzymes crucial for cellular metabolism.

Influence on Cellular Bioenergetics and Mitochondrial Function in Research Models

Mitochondria are central to cellular bioenergetics, with NAD+ playing a key role in the electron transport chain and oxidative phosphorylation. nih.govnih.gov The NAD+/NADH ratio is a critical determinant of mitochondrial function and ATP production. nih.gov By potentially altering the NAD+ pool or interfering with NAD+-dependent enzymes, (R)-6-(1-Aminoethyl)nicotinic acid could significantly impact mitochondrial activity.

Research on nicotinic acid has shown that it can improve mitochondrial function in certain models. nih.govnih.gov Conversely, antagonist compounds like 6-aminonicotinamide have been shown to disrupt mitochondrial processes. nih.gov The effects of (R)-6-(1-Aminoethyl)nicotinic acid on cellular bioenergetics are likely to be complex, potentially leading to either an enhancement or impairment of mitochondrial respiration depending on its specific interactions within the cell.

| Research Model | Compound | Observed Effect on Mitochondrial Function | Reference |

| Older inactive males | Nicotinic acid | Increased mitochondrial respiratory states and protein content of ETC components. | nih.gov |

| Developing rat cerebellum | 6-Aminonicotinamide | Inhibition of ornithine decarboxylase, an enzyme linked to cellular replication and differentiation, suggesting disruption of normal development which relies on mitochondrial energy. | nih.gov |

Interactions with Tryptophan Metabolism Pathways

Tryptophan is an essential amino acid that can be metabolized through the kynurenine (B1673888) pathway to produce quinolinic acid, a precursor for the de novo synthesis of NAD+. nih.govnih.gov This pathway is particularly important in the liver for maintaining systemic NAD+ levels. nih.gov

The introduction of (R)-6-(1-Aminoethyl)nicotinic acid could potentially influence tryptophan metabolism. For instance, if the compound or its metabolites inhibit enzymes in the NAD+ salvage pathway, the cell might increase its reliance on the de novo synthesis pathway from tryptophan. Conversely, if the compound is converted to a functional NAD+ analog, it could lead to feedback inhibition of the tryptophan-to-NAD+ pathway. Studies on the nicotinic acid antagonist 6-aminonicotinamide have shown that it can cause abnormal tryptophan metabolism. researchgate.net

Metabolism of (R)-6-(1-Aminoethyl)nicotinicacid in Model Organisms (e.g., Escherichia coli)

Escherichia coli is a well-established model organism for studying metabolic pathways, including the pyridine nucleotide cycle. nih.govnih.gov Studies on the metabolism of 6-aminonicotinic acid in E. coli have revealed that it is taken up by the cells and converted into 6-amino analogs of compounds within the pyridine nucleotide cycle. nih.govresearchgate.net

Specifically, a double mutant of E. coli was shown to metabolize 6-aminonicotinic acid to 6-aminonicotinamide and accumulate intracellular 6-amino analogs of pyridine nucleotide cycle intermediates. nih.gov This suggests that the enzymes of the pyridine nucleotide cycle in E. coli can recognize and process this nicotinic acid analog. It is therefore plausible that E. coli could also metabolize (R)-6-(1-Aminoethyl)nicotinic acid through similar enzymatic reactions, potentially leading to the formation of corresponding aminoethyl-substituted analogs of NAD+ and NADP+. nih.gov The biosynthesis of nicotinic acid and related compounds has also been a subject of metabolic engineering in E. coli for various applications. mdpi.com

Impact on Specific Biochemical Cycles (e.g., Pyridine Nucleotide Cycle)

The pyridine nucleotide cycle is a salvage pathway that recycles nicotinamide and nicotinic acid back into NAD+. nih.govnih.gov This cycle is crucial for maintaining the cellular NAD+ pool. The introduction of (R)-6-(1-Aminoethyl)nicotinic acid is expected to directly impact this cycle.

Preclinical Research Applications and in Vitro/in Vivo Model Studies

In Vitro Cellular Assays for Biological Activity

Anti-inflammatory Studies in Macrophage Cell Lines

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties in various in vitro studies. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, novel synthesized nicotinic acid derivatives have been shown to inhibit the production of inflammatory mediators. nih.gov These compounds significantly reduced nitrite (B80452) levels, indicating a decrease in nitric oxide (NO) production, a key inflammatory molecule. nih.gov

Furthermore, studies on human monocytes have shown that nicotinic acid can attenuate the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) upon activation by Toll-like receptor (TLR) agonists. nih.gov This effect is mediated through the GPR109A receptor. nih.gov Nicotinamide (B372718), a related compound, has also been found to reduce the inflammatory competence of LPS-treated human mature macrophages and promote a shift towards an anti-inflammatory M2 macrophage phenotype. cabidigitallibrary.org

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives in Macrophage Cell Lines

| Compound/Derivative | Cell Line | Key Findings | Reference(s) |

|---|---|---|---|

| Novel Nicotinic Acid Derivatives | RAW 264.7 | Significant inhibition of nitrite production. | nih.gov |

| Nicotinic Acid | Human Monocytes | Reduced secretion of TNF-α and IL-6. | nih.gov |

| Nicotinamide | Human Mature Macrophages | Skewed macrophage polarization towards anti-inflammatory M2 phenotype. | cabidigitallibrary.org |

| Nicotinic Acid | Murine Macrophages | Decreased production of IL-6, IL-1, and TNF-α in stimulated macrophages. | opencardiovascularmedicinejournal.com |

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines (excluding clinical outcomes)

The cytotoxic and antiproliferative potential of nicotinic acid derivatives has been explored in various cancer cell lines. Novel nicotinic acid-based compounds have been synthesized and evaluated for their cytotoxic effects against a panel of 60 human cancer cell lines. nih.gov One particular derivative, compound 5c, exhibited potent cytotoxic activity against HCT-15 and PC-3 tumor cell lines, with a demonstrated ability to inhibit VEGFR-2. nih.gov

Another related compound, 6-Hydroxy-L-Nicotine, has shown differential effects depending on the cancer cell line. It displayed cancer-inhibitory effects in MCF7 breast cancer cells, while having stimulatory effects in U87 glioblastoma cells and no significant effect on A549 lung cancer cells. mdpi.com Furthermore, a cocrystal of L-ascorbic acid and nicotinic acid has demonstrated selective cytotoxicity against the MCF-7 breast cancer cell line. rsc.org

Table 2: Cytotoxicity of Nicotinic Acid Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Novel Nicotinic Acid Derivative (5c) | HCT-15, PC-3 | High cytotoxic potential; VEGFR-2 inhibition. | nih.gov |

| 6-Hydroxy-L-Nicotine | MCF7, U87, A549 | Inhibitory in MCF7, stimulatory in U87, no effect in A549. | mdpi.com |

| L-Ascorbic Acid-Nicotinic Acid Cocrystal | MCF-7 | Selective cytotoxicity against cancer cells. | rsc.org |

| Nicotinic Acid and Nicotinamide | AH109A (Rat Ascites Hepatoma) | Inhibited invasion without affecting proliferation. | researchgate.net |

Antimicrobial/Antitubercular Studies in Bacterial Strains

Nicotinic acid derivatives are recognized for their specific antibacterial activity, particularly against Mycobacterium species. drugs.com Several studies have focused on synthesizing and evaluating novel nicotinic acid derivatives for their anti-tubercular potential. semanticscholar.orgnih.gov One study reported that a synthesized nicotinic acid derivative, compound 11d, exhibited a minimum inhibitory concentration (MIC) of 1.2 µg/mL against Mycobacterium tuberculosis H37Rv. semanticscholar.org Another study identified compound 8c as a potent analog with an MIC of 6.25 µg/mL. nih.gov

Isonicotinic acid hydrazide (Isoniazid), a well-known anti-tubercular drug, is an isomer of nicotinic acid and has been a cornerstone in tuberculosis treatment. semanticscholar.orgbrieflands.com Research continues to explore new derivatives to combat drug-resistant strains. semanticscholar.orgnih.gov

Table 3: Antimicrobial/Antitubercular Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|

| Nicotinic Acid Derivative (11d) | Mycobacterium tuberculosis H37Rv | 1.2 µg/mL | semanticscholar.org |

| Nicotinic Acid Hydrazide (8c) | Mycobacterium tuberculosis | 6.25 µg/mL | nih.gov |

| Nicotinic Acid Hydrazide (8b) | Mycobacterium tuberculosis | 12.5 µg/mL | nih.gov |

| Isonicotinoylhydrazone Derivative | S. aureus, E. coli | 8 µg/mL (SA), 4 µg/mL (EC) | brieflands.com |

Immunomodulatory Effects in Cell-Based Assays

The immunomodulatory properties of nicotinic acid and its derivatives extend beyond their anti-inflammatory effects. Nicotinamide has been shown to have a potent immunomodulatory effect in vitro and is considered a potential therapeutic for human inflammatory diseases. nih.gov It can modulate the production of several proinflammatory cytokines. nih.gov

Studies have shown that nicotinic acid can stimulate the production of prostaglandins (B1171923), which have complex roles in immunity. researchgate.net In the context of autoimmune diseases, nicotinamide has been proposed to exert its effects by inhibiting various cytokines, including IL-1β, IL-6, and IL-8. Furthermore, nicotinic acid can influence the differentiation of immune cells, potentially promoting a more tolerogenic phenotype. researchgate.net

Table 4: Immunomodulatory Effects of Nicotinic Acid Derivatives in Cell-Based Assays

| Compound/Derivative | Cell Type(s) | Key Immunomodulatory Effect(s) | Reference(s) |

|---|---|---|---|

| Nicotinamide | - | Potent modulator of proinflammatory cytokines. | nih.gov |

| Nicotinic Acid | Professional Antigen Presenting Cells | Production of prostaglandins 15d-PGD2 and PGD2. | researchgate.net |

| Nicotinamide | - | Inhibition of IL-1β, IL-6, IL-8, TNF. | |

| Nicotinic Acid | Human Monocytes | Negative regulation of macrophage function. | nih.gov |

In Vivo Studies in Animal Models for Mechanism Elucidation (excluding safety/toxicity)

Mechanism-Based Evaluation in Disease Models (e.g., inflammation, infection)

In vivo studies have further elucidated the mechanisms behind the therapeutic potential of nicotinic acid derivatives. In a rat model of carrageenan-induced arthritis, novel nicotinic acid derivatives demonstrated significant anti-inflammatory activity. nih.gov These compounds were found to inhibit inflammatory cytokines, providing a mechanistic basis for their observed effects. nih.gov

In a murine model of atherosclerosis, niacin was shown to decrease the production of pro-inflammatory cytokines in stimulated macrophages. opencardiovascularmedicinejournal.com This suggests a direct anti-inflammatory action that could contribute to its anti-atherosclerotic properties, independent of its lipid-lowering effects. opencardiovascularmedicinejournal.com Combination therapy of nicotinic acid with prednisolone (B192156) in a rat model of rheumatoid arthritis showed a synergistic effect in reducing inflammation, further highlighting its immunomodulatory role in vivo. nih.gov The mechanism involves the reduction of inflammatory markers and modulation of cytokine expression. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in preclinical species is a cornerstone of drug development, providing critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action and dose-response relationship.

For nicotinic acid, preclinical PK studies have been conducted in various animal models. These studies are essential for understanding how different formulations, such as immediate-release versus sustained-release, affect the bioavailability and metabolic fate of the compound. The evaluation of nicotinic acid's biochemical fate and the pharmacological responses it elicits have illustrated that systemic bioavailability, as judged by blood and urine levels, may not always reflect its bioavailability at the primary site of action, such as the liver nih.govnih.gov.

Pharmacodynamic studies of nicotinic acid and its analogs often focus on their interaction with specific receptors, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs) and the G protein-coupled receptor GPR109A wikipedia.orgnih.gov. These studies in preclinical models help to elucidate the mechanisms behind both the therapeutic effects (e.g., lipid-lowering) and potential side effects. For instance, various nicotinic agonists have been tested to determine their affinity for different nAChR subtypes, which can inform the development of more selective and effective drugs wikipedia.org.

It is important to note that different pharmacological effects can exhibit varied time-dose and route-dose responses, and tolerance can develop to repeated doses nih.gov. Therefore, comprehensive PK/PD modeling is crucial for optimizing dosage regimens and predicting clinical outcomes. While specific data for (R)-6-(1-Aminoethyl)nicotinic acid is not available, any preclinical investigation of this compound would necessitate similar PK/PD studies to characterize its unique profile.

Table 1: General Pharmacokinetic and Pharmacodynamic Parameters of Nicotinic Acid in Preclinical Models

| Parameter | Description | Relevance in Preclinical Models |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Varies significantly with the formulation (immediate vs. sustained release) and route of administration. Preclinical studies in animal models help optimize formulations for desired absorption rates. |

| Metabolism | The process of chemical modification of the compound by the body. | Nicotinic acid is extensively metabolized. Understanding its metabolic pathways in preclinical species is crucial for identifying active metabolites and potential drug-drug interactions. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Determines the dosing interval. Preclinical models help in predicting the half-life in humans. |

| Receptor Affinity (Kd) | The concentration of a ligand that occupies 50% of the receptors at equilibrium. | Measured in in vitro binding assays using tissues or cells from preclinical species to determine the compound's potency at its target receptor (e.g., nAChR, GPR109A). |

| Efficacy (Emax) | The maximal response that can be elicited by the drug. | Assessed in preclinical pharmacodynamic models to understand the therapeutic potential of the compound. |

| Potency (EC50) | The concentration of a drug that gives half-maximal response. | Determined from dose-response curves in preclinical studies to compare the potency of different compounds. |

Targeted Delivery Research Using Conjugates (e.g., radiopharmaceuticals)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. Nicotinic acid and its derivatives are being explored as targeting moieties due to their interaction with specific receptors that are overexpressed in certain tissues or diseases.

One area of research involves the use of the nicotinic acetylcholine receptor (nAChR) for targeted delivery to neural cells. Studies have shown that nanoparticles conjugated with ligands that bind to nAChRs can enhance drug accumulation in neural cell lines nih.govulster.ac.ukresearchgate.net. For example, a rabies virus-derived peptide that binds to nAChRs has been used to functionalize nanoparticles for targeted brain delivery nih.govulster.ac.ukresearchgate.netdovepress.com. This approach offers a potential non-invasive method to overcome the blood-brain barrier.

Another strategy involves conjugating nicotinic acid to larger molecules to improve their delivery. For instance, nicotinic acid has been conjugated to polylysine (B1216035) for targeted DNA delivery to cells expressing the transferrin receptor nih.gov. Although this particular study found that the nicotinyl-polylysine conjugate still required an endosomolytic agent to be effective, it highlights the potential of using nicotinic acid in the design of targeted delivery systems nih.gov.

In the realm of radiopharmaceuticals, nicotinic acid has been investigated as a stabilizer for compositions containing radioactive iodine nih.gov. Furthermore, the development of radiolabeled ligands for nAChRs allows for in vivo imaging of these receptors using techniques like Positron Emission Tomography (PET). This can be valuable for diagnosing diseases associated with altered nAChR expression and for monitoring the delivery of targeted therapies. While no specific studies on radiolabeled conjugates of (R)-6-(1-Aminoethyl)nicotinic acid were found, its structure suggests potential for chelation with radiometals for imaging or therapeutic applications.

Table 2: Examples of Targeted Delivery Research Involving Nicotinic Acid and its Receptors

| Delivery System | Targeting Ligand/Strategy | Target | Application | Reference |

| PLGA Nanoparticles | Rabies virus-derived peptide (RDP) | Nicotinic acetylcholine receptor (nAChR) on neural cells | Brain drug delivery | nih.govulster.ac.ukresearchgate.net |

| Polylysine Conjugates | Nicotinic acid | Transferrin receptor (via transferrin-streptavidin bridge) | DNA delivery to cancer cells | nih.gov |

| Radiopharmaceuticals | Nicotinic acid as a stabilizer | Not applicable (stabilization of radioiodinated compounds) | Improved stability of radiodiagnostic and radiotherapeutic agents | nih.gov |

Advanced Microscopy and Imaging Techniques for Cellular Localization

Understanding the subcellular localization of a compound is crucial for elucidating its mechanism of action. Advanced microscopy and imaging techniques, such as confocal microscopy and PET imaging, are powerful tools for these investigations.

Research on nicotinic ligands has utilized these techniques to visualize their distribution within cells and tissues. For example, studies have employed fluorescently-tagged nicotinic ligands to track their binding and trafficking to intracellular acidic vesicles, such as Golgi satellites, in cells expressing nAChRs researchgate.netnih.govbiorxiv.org. This research has provided insights into how certain nicotinic ligands can be trapped within these organelles, potentially prolonging their effects.

PET imaging with radiolabeled nicotinic ligands, such as [¹⁸F]2-FA85380 and [¹⁸F]Nifene, has been used to non-invasively monitor the distribution of these ligands in the brain in vivo researchgate.netnih.govbiorxiv.org. These studies have revealed differences in the kinetics and subcellular distribution of various nicotinic ligands, which can be attributed to factors like their pKa and affinity for nAChRs nih.gov.

While there are no specific studies on the cellular localization of (R)-6-(1-Aminoethyl)nicotinic acid, its structure as a nicotinic acid derivative suggests that similar imaging techniques could be employed to study its interaction with nAChRs and its subcellular fate. Confocal microscopy with a fluorescently labeled version of the compound or PET imaging with a radiolabeled analog would be valuable approaches in preclinical studies.

Gene Expression and Proteomic Analysis in Response to Compound Exposure

Gene expression and proteomic analyses provide a global view of the cellular response to a drug, revealing changes in the transcription of genes and the abundance of proteins. These "omics" approaches can help identify novel drug targets, biomarkers, and mechanisms of action.

Studies on nicotinic acid and nicotine (B1678760) have demonstrated their significant impact on gene and protein expression in various cell types and tissues. For example, nicotinic acid has been shown to modulate the expression of genes involved in lipid metabolism, inflammation, and cell signaling nih.gov. In some cases, these effects are mediated through the GPR109A receptor, while in other instances, they may be indirect consequences of altered levels of free fatty acids or hormones nih.gov.

Proteomic studies have identified specific proteins whose expression is altered following exposure to nicotine. In different human cell lines, nicotine treatment has been shown to affect proteins involved in mitochondrial function, immune responses, and autophagy nih.govnih.gov. These findings provide a molecular basis for the diverse biological effects of nicotine.

For (R)-6-(1-Aminoethyl)nicotinic acid, gene expression and proteomic studies would be essential to understand its specific biological effects. By comparing the gene and protein expression profiles of cells treated with this compound to those treated with nicotinic acid or other nicotinic agonists, researchers could identify unique cellular responses and pathways affected by its specific chemical structure.

Table 3: Selected Genes and Proteins Modulated by Nicotinic Acid/Nicotine in Preclinical Studies

| Compound | Model System | Key Findings | Affected Pathways | Reference |

| Nicotinic Acid | 3T3-L1 adipocytes, HepG2 cells, macrophages | Modulated expression of adipokines and genes involved in cholesterol efflux. | Lipid Metabolism, Inflammation | nih.gov |

| Nicotine | SH-SY5Y (neuroblastoma) and A549 (lung carcinoma) cell lines | Altered abundance of mitochondrial proteins and proteins associated with the complement system. | Mitochondrial Function, Immune Response | nih.gov |

| Nicotine | HEK, HeLa, PaSC, and SH-SY5Y cell lines | Upregulation of proteins involved in transmembrane signaling and receptor activity, including APP, APLP2, and NCOA4. | Transmembrane Signaling, Autophagy | nih.gov |

Derivatization and Structure Activity Relationship Sar Studies

Design and Synthesis of Chiral Analogues and Prodrugs

The synthesis of chiral analogues and prodrugs is a cornerstone of modern drug development, aiming to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Chiral Analogues: The synthesis of analogues of (R)-6-(1-Aminoethyl)nicotinic acid would likely involve stereospecific methods to maintain the desired (R)-configuration at the chiral center, which is often crucial for biological activity. Research on related compounds, such as nicotinic acid derivatives, has shown that various synthetic routes can be employed to create a library of analogues for screening. chemistryjournal.net For instance, new amino acid derivatives of nicotinic acid have been synthesized and characterized, highlighting the feasibility of creating diverse structures based on this scaffold. nih.gov

Prodrug Strategies: Prodrugs are inactive precursors that are converted into the active drug within the body. This approach could overcome potential issues with (R)-6-(1-Aminoethyl)nicotinic acid, such as poor bioavailability or undesirable side effects. Strategies successfully applied to nicotinic acid offer a blueprint for potential prodrugs of its aminoethyl derivative. These strategies include esterification or conjugation to other molecules to leverage specific transport mechanisms. nih.govgoogle.com For example, conjugating nicotinic acid to bile acids has been shown to target the apical sodium-dependent bile acid transporter (ASBT), facilitating targeted delivery to the intestine. nih.gov Similarly, amino acid ester prodrugs have been widely explored to enhance intestinal transport via peptide transporters. nih.gov

| Prodrug Strategy | Rationale | Potential Advantage | Reference Example |

|---|---|---|---|

| Ester Prodrugs (e.g., Methyl, Ethyl) | Increase lipophilicity to improve passive diffusion across membranes. | Enhanced absorption. | Niacin ester prodrugs. google.com |

| Amino Acid Conjugates | Target specific amino acid or peptide transporters (e.g., PEPT1) in the intestine. | Improved oral bioavailability and targeted delivery. nih.gov | L-valyl ester prodrugs of various antivirals. nih.gov |

| Bile Acid Conjugates | Target the apical sodium-dependent bile acid transporter (ASBT) for active transport. | Sustained release and targeted absorption in the ileum. nih.gov | Niacin-chenodeoxycholic acid conjugate. nih.gov |

Systematic Modification of the Nicotinic Acid Core and Aminoethyl Side Chain

Systematic modification of the parent structure is crucial for developing a comprehensive SAR profile. This involves altering both the nicotinic acid core and the aminoethyl side chain to observe the effects on biological activity.